N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide

Pharmaceutical Analysis Reference Standard Purity Amoxapine Impurity

N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide (CAS 2514697-21-1) is a synthetic piperazine-1-carboxamide derivative with the molecular formula C₁₇H₁₈ClN₃O₂ and a molecular weight of 331.8 g/mol. It is officially designated in the United States Pharmacopeia (USP) as the "Amoxapine Chlorophenoxyaniline Urea Analog" and is listed as an impurity of the tricyclic antidepressant amoxapine.

Molecular Formula C17H18ClN3O2
Molecular Weight 331.8 g/mol
CAS No. 2514697-21-1
Cat. No. B12771272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide
CAS2514697-21-1
Molecular FormulaC17H18ClN3O2
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)NC2=CC=CC=C2OC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H18ClN3O2/c18-13-5-7-14(8-6-13)23-16-4-2-1-3-15(16)20-17(22)21-11-9-19-10-12-21/h1-8,19H,9-12H2,(H,20,22)
InChIKeyJPHNKKCOXHPREM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide (CAS 2514697-21-1): Analytical Reference Standard & Amoxapine Impurity


N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide (CAS 2514697-21-1) is a synthetic piperazine-1-carboxamide derivative with the molecular formula C₁₇H₁₈ClN₃O₂ and a molecular weight of 331.8 g/mol [1]. It is officially designated in the United States Pharmacopeia (USP) as the "Amoxapine Chlorophenoxyaniline Urea Analog" and is listed as an impurity of the tricyclic antidepressant amoxapine [2]. The compound is catalogued under UNII CA590E7L17 by the FDA Global Substance Registration System and is primarily utilized as a certified reference standard for chromatographic purity testing (HPLC/UV) in pharmaceutical quality control, rather than as an active pharmaceutical ingredient [3].

Why Generic Amoxapine Impurity Standards Cannot Replace N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide in Regulated Analysis


In the context of Abbreviated New Drug Applications (ANDAs) and pharmacopeial compliance, impurity reference standards are not functionally interchangeable. N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide is defined by a unique combination of a piperazine-1-carboxamide core and a 2-(4-chlorophenoxy)phenyl substituent [1]. Close structural analogs, such as Amoxapine Impurity C (which possesses a 4-chlorobenzyl rather than a 4-chlorophenoxy moiety), will exhibit different HPLC retention times, distinct mass spectrometric fragmentation patterns, and may fail to meet the system suitability criteria specified in USP monographs for amoxapine impurity profiling [2]. Regulatory guidelines mandate the use of the specific USP-designated impurity standard to ensure valid identification, accurate quantification, and traceable method validation [3].

N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide: Quantitative Evidence for Selection in Analytical Development


Certified Purity: HPLC Purity ≥98% for Quantitative Impurity Analysis

A Certificate of Analysis (CoA) for the Amoxapine Chlorophenoxyaniline Urea Analog (USP) lists a minimum purity of 98% as determined by HPLC, with potency calculated as [100 - (Water content by KF)] × HPLC Purity / 100 . This defined purity level is essential for its use as a quantitative reference standard in the determination of amoxapine impurity levels in drug substance and drug product batches.

Pharmaceutical Analysis Reference Standard Purity Amoxapine Impurity

USP Pharmacopeial Recognition: Unique Designation as "Chlorophenoxyaniline Urea Analog"

The compound is explicitly named in USP compendia as the "Amoxapine Chlorophenoxyaniline Urea Analog" and is assigned the systematic chemical name N-[2-(4-Chlorophenoxy)phenyl]piperazine-1-carboxamide (as per USP) [1]. This official designation distinguishes it from all other amoxapine-related impurities and establishes it as the definitive reference material for the identification and quantification of this specific impurity.

Pharmacopeial Compliance USP Reference Standard Amoxapine

Structural Differentiation from Amoxapine Impurity C: Ether vs. Methylene Linker

The target compound contains a 4-chlorophenoxy group attached to the aniline ring via an oxygen atom, whereas the closely related Amoxapine Impurity C (N-(2-(4-Chlorobenzyl)phenyl)piperazine-1-carboxamide) features a 4-chlorobenzyl group with a methylene (-CH₂-) linker [1][2]. This atomic substitution (O vs. CH₂) results in a molecular formula of C₁₇H₁₈ClN₃O₂ (MW 331.8) for the target compound, compared to C₁₈H₂₀ClN₃O (MW 329.8) for the chlorobenzyl analog, creating a mass difference of ~2 Da and significantly different chromatographic polarity.

Structural Analog Analysis Structure-Activity Relationship Chromatographic Selectivity

Primary Application Scenarios for N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide (CAS 2514697-21-1)


Pharmacopeial Method Validation (AMV) for Amoxapine Impurity Profiling

Analytical R&D laboratories developing or validating HPLC methods for amoxapine drug substance or drug product are required by the USP to use this specific compound as the reference standard for the chlorophenoxyaniline urea impurity [1]. Its use ensures method specificity, linearity, accuracy, and precision for this particular impurity, which is critical for ANDA submission acceptance.

System Suitability Testing in Routine Quality Control

In QC environments, a solution of N-(2-(4-Chlorophenoxy)phenyl)piperazine-1-carboxamide is injected to confirm chromatographic system performance. The compound's unique retention time and resolution from the amoxapine peak and other impurities (such as Impurity C) serve as a system suitability criterion, as mandated by the relevant USP monograph [2].

Stability-Indicating Assay Development and Forced Degradation Studies

During forced degradation studies of amoxapine, this impurity may be formed or monitored as a potential degradation product. The availability of a high-purity, fully characterized reference standard (HPLC purity NLT 98%) allows for accurate quantification and mass balance assessment in stability-indicating methods, supporting shelf-life determination and regulatory filing.

Reference Standard for LC-MS/MS Identification in Research Settings

In academic or industrial research investigating amoxapine metabolism or impurity profiles, the compound can be used as an external standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis . Its distinct mass and fragmentation pattern, distinct from analogs like the chlorobenzyl impurity, provide unambiguous identification.

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